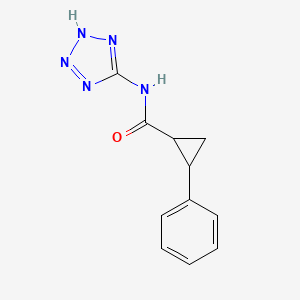
N-(2-ethoxyphenyl)-2,5-difluorobenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-ethoxyphenyl)-2,5-difluorobenzenesulfonamide: is an organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-ethoxyphenyl)-2,5-difluorobenzenesulfonamide typically involves the reaction of 2,5-difluorobenzenesulfonyl chloride with 2-ethoxyaniline. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems can help in maintaining consistent reaction parameters, thereby ensuring high purity and yield of the final product.
化学反应分析
Types of Reactions:
Oxidation: N-(2-ethoxyphenyl)-2,5-difluorobenzenesulfonamide can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced under specific conditions to yield amines or other reduced forms.
Substitution: The fluorine atoms on the benzene ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide or ammonia.
Major Products Formed:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted benzenesulfonamides.
科学研究应用
Chemistry: N-(2-ethoxyphenyl)-2,5-difluorobenzenesulfonamide is used as a building block in organic synthesis
Biology: In biological research, this compound can be used to study the effects of sulfonamides on various biological pathways. It may also serve as a lead compound for the development of new drugs with improved efficacy and reduced side effects.
Medicine: Due to its sulfonamide structure, this compound may exhibit antibacterial properties. It can be investigated for its potential use in treating bacterial infections, particularly those resistant to conventional antibiotics.
Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or resistance to chemical degradation.
作用机制
The mechanism of action of N-(2-ethoxyphenyl)-2,5-difluorobenzenesulfonamide involves its interaction with bacterial enzymes. Sulfonamides typically inhibit the enzyme dihydropteroate synthase, which is crucial for the synthesis of folic acid in bacteria. By blocking this enzyme, the compound prevents the bacteria from synthesizing folic acid, leading to their death. The presence of ethoxy and fluorine groups may enhance the binding affinity of the compound to the enzyme, thereby increasing its antibacterial potency.
相似化合物的比较
- N-(2-ethoxyphenyl)-2,5-difluorobenzenesulfonamide
- N-(2-methoxyphenyl)-2,5-difluorobenzenesulfonamide
- N-(2-chlorophenyl)-2,5-difluorobenzenesulfonamide
Comparison: this compound is unique due to the presence of the ethoxy group, which can influence its solubility and interaction with biological targets. Compared to its methoxy and chlorophenyl analogs, the ethoxy group may provide better pharmacokinetic properties, such as improved absorption and distribution in the body. The fluorine atoms enhance the compound’s stability and resistance to metabolic degradation, making it a promising candidate for further drug development.
属性
分子式 |
C14H13F2NO3S |
|---|---|
分子量 |
313.32 g/mol |
IUPAC 名称 |
N-(2-ethoxyphenyl)-2,5-difluorobenzenesulfonamide |
InChI |
InChI=1S/C14H13F2NO3S/c1-2-20-13-6-4-3-5-12(13)17-21(18,19)14-9-10(15)7-8-11(14)16/h3-9,17H,2H2,1H3 |
InChI 键 |
ARMIDCOVPBJTDX-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=CC=CC=C1NS(=O)(=O)C2=C(C=CC(=C2)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-{[(2-chlorobenzyl)sulfonyl]amino}-N-cyclopropylbenzamide](/img/structure/B14932188.png)
![N-(4-{[(2-chlorophenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B14932194.png)
methanone](/img/structure/B14932213.png)

![(4-Benzylpiperidin-1-yl)[2-(4-methylphenyl)quinolin-4-yl]methanone](/img/structure/B14932220.png)
![N-[3-(1,3-benzothiazol-2-ylsulfanyl)-5-nitrophenyl]acetamide](/img/structure/B14932234.png)
![2-phenyl-N-(tricyclo[3.3.1.1~3,7~]dec-1-yl)cyclopropanecarboxamide](/img/structure/B14932235.png)



![1-(2-chlorophenyl)-N-[1-(thiophen-2-yl)ethyl]methanesulfonamide](/img/structure/B14932267.png)
![N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}propanamide](/img/structure/B14932277.png)
![N-[2-fluoro-5-(trifluoromethyl)phenyl]-4-methylbenzenesulfonamide](/img/structure/B14932280.png)
